molecular formula C6H3BrN2O3 B1441423 5-Bromo-3-nitropyridine-2-carbaldehyde CAS No. 1086838-46-1

5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No.: B1441423
CAS No.: 1086838-46-1
M. Wt: 231 g/mol
InChI Key: HDDQWSRCVIZQIJ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .


Synthesis Analysis

This compound can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .


Physical and Chemical Properties Analysis

This compound is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .

Scientific Research Applications

Large-Scale Synthesis

5-Bromo-3-nitropyridine-2-carbaldehyde, a derivative of nitropyridine, is utilized in large-scale chemical synthesis. For example, the synthesis of 5-Bromo-2-nitropyridine, a closely related compound, involves hydrogen peroxide oxidation and has been optimized for large-scale production. This process includes safety studies and the development of robust reaction conditions, indicating the compound's significance in industrial chemistry (Agosti et al., 2017).

Spectroscopic Analysis

The compound is also a subject of spectroscopic studies. Fourier transform Raman and infrared spectroscopy have been used to analyze 5-Bromo-2-nitropyridine. These studies provide insights into the molecule's vibrational frequencies, infrared intensities, and Raman scattering activities, contributing to a deeper understanding of its chemical properties (Sundaraganesan et al., 2005).

Computational Chemistry and Molecular Dynamics

This compound has been the focus of computational chemistry studies. Density functional theory (DFT) and time-dependent DFT calculations have been conducted to understand its molecular structure and energy. These studies include analysis of molecular electrostatic potential, frontier molecular orbitals, electron-hole conversions, and donor-acceptor interactions. Such studies are crucial in predicting the reactivity and interactions of the molecule in various chemical environments (Arulaabaranam et al., 2021).

Safety and Hazards

5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-nitropyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes, leading to changes in cellular function and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can activate certain signaling pathways by interacting with specific receptors on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can be toxic and cause adverse effects. For example, high doses of this compound have been associated with liver toxicity and other organ damage in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors, further affecting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of this compound within cells can influence its activity and effectiveness. For example, this compound may accumulate in certain organelles, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQWSRCVIZQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725559
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086838-46-1
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 155 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using iodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four
Name
copper bromide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Reaction Step Seven
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Reaction Step Eight
Quantity
462 mg
Type
reactant
Reaction Step Nine
Quantity
50 g
Type
reactant
Reaction Step Ten
Quantity
69.9 g
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 116 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 180 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 147 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using idodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 70 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was also prepared as follows:
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
390 mL
Type
solvent
Reaction Step Three
Name
copper bromide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Reaction Step Six
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Reaction Step Seven
Quantity
462 mg
Type
reactant
Reaction Step Eight
Quantity
50 g
Type
reactant
Reaction Step Nine
Quantity
27.4 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-nitropyridine-2-carbaldehyde
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